molecular formula C25H21NO4 B2676137 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide CAS No. 923185-72-2

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide

Cat. No.: B2676137
CAS No.: 923185-72-2
M. Wt: 399.446
InChI Key: UHZVYJKITARCON-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, an ethoxyphenyl group, and a methylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The chromen-4-one core is known to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    4-oxo-4H-chromen-3-yl derivatives: Studied for their diverse biological activities, including anticancer and antimicrobial effects.

Uniqueness

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)23-15-22(27)21-13-10-18(14-24(21)30-23)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZVYJKITARCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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